3,4-Dihydroxybenzyloxyamin

Übersicht

Beschreibung

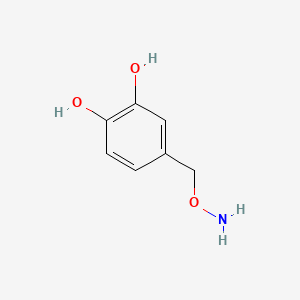

3,4-Dihydroxybenzyloxyamine is a synthetic compound known for its potential therapeutic and environmental applications. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an aminooxy group attached to the benzene ring through a methylene bridge. The molecular formula of 3,4-Dihydroxybenzyloxyamine is C7H9NO3, and it has a molecular weight of 155.15 g/mol .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxybenzyloxyamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways

Biochemical Pathways

A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces

Biochemische Analyse

Biochemical Properties

3,4-Dihydroxybenzyloxyamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of clinical diagnostic applications . Additionally, 3,4-Dihydroxybenzyloxyamine is involved in the oxidative polymerization process, contributing to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA), which is explored for its potential use in synthetic pathways and materials science .

Cellular Effects

3,4-Dihydroxybenzyloxyamine influences various cellular processes and functions. It has been shown to inhibit dopa decarboxylase in vitro and in vivo, affecting the synthesis of neurotransmitters such as dopamine . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on oxidative stress and antioxidant status in cells has also been studied, highlighting its potential cytoprotective effects .

Molecular Mechanism

At the molecular level, 3,4-Dihydroxybenzyloxyamine exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as dopa decarboxylase, leading to changes in neurotransmitter synthesis . The compound’s ability to act as an internal standard in biochemical assays further demonstrates its interaction with specific biomolecules, enhancing the accuracy of analytical methodologies .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,4-Dihydroxybenzyloxyamine over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, allowing for accurate and reliable results in biochemical assays . Long-term effects on cellular function have also been noted, with studies indicating that the compound can maintain its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dihydroxybenzyloxyamine vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit dopa decarboxylase without causing significant adverse effects . At higher doses, toxic effects such as alterations in neurotransmitter levels and potential neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3,4-Dihydroxybenzyloxyamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s role in the oxidative polymerization process and its interaction with enzymes such as dopa decarboxylase illustrate its involvement in complex biochemical pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3,4-Dihydroxybenzyloxyamine within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target areas, enhancing its efficacy in biochemical reactions . The compound’s physicochemical properties, such as molecular size and solubility, also play a role in its transport across cellular membranes .

Subcellular Localization

3,4-Dihydroxybenzyloxyamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dihydroxybenzyloxyamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at room temperature, leading to the formation of 3,4-Dihydroxybenzyloxyamine .

Industrial Production Methods

Industrial production of 3,4-Dihydroxybenzyloxyamine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxybenzyloxyamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroxybenzylamine: Similar structure but lacks the aminooxy group.

3,4-Dihydroxybenzoic Acid: Contains a carboxyl group instead of an aminooxy group.

4-(Aminomethyl)pyrocatechol: Similar structure with an aminomethyl group instead of an aminooxy group.

Uniqueness

3,4-Dihydroxybenzyloxyamine is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs .

Biologische Aktivität

3,4-Dihydroxybenzyloxyamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies. The findings are summarized in tables for clarity and comparison.

Chemical Structure and Properties

3,4-Dihydroxybenzyloxyamine is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the benzene ring, which contributes to its reactivity and biological properties. Its molecular formula is CHNO.

Structural Formula

Antitumor Activity

Research indicates that 3,4-dihydroxybenzyloxyamine exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including leukemia L1210 and mammary carcinoma TA3 cells. The compound showed a 50% inhibition rate at concentrations as low as M for leukemia cells and M for mammary carcinoma cells .

The biological activity of 3,4-dihydroxybenzyloxyamine is attributed to its role as a selective inhibitor of dopa decarboxylase, an enzyme crucial in dopamine metabolism. This inhibition can lead to altered neurotransmitter levels, impacting various physiological processes . Additionally, it has been shown to inhibit specific tyrosine protein kinases involved in cell signaling pathways related to cancer progression .

Antiviral Activity

In addition to its antitumor effects, 3,4-dihydroxybenzyloxyamine has demonstrated antiviral properties against herpes simplex virus type I in vitro. This suggests potential applications in treating viral infections .

Study 1: Antitumor Efficacy in Leukemia Models

A study conducted on the efficacy of 3,4-dihydroxybenzyloxyamine in leukemia models revealed significant antitumor activity. The compound was administered to mice with induced leukemia, resulting in a marked reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 2: Inhibition of Dopa Decarboxylase

Another study focused on the pharmacokinetics of 3,4-dihydroxybenzyloxyamine as a prodrug system for hydroxylamines. It was found that this compound acts as a selective peripheral inhibitor of dopa decarboxylase, with implications for treating neurological disorders related to dopamine dysregulation .

Comparative Activity Table

Eigenschaften

IUPAC Name |

4-(aminooxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADSHRRKRYVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197353 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-85-2 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?

A1: 3,4-Dihydroxybenzyloxyamine acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by 3,4-Dihydroxybenzyloxyamine isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.

Q2: What is the significance of 3,4-Dihydroxybenzyloxyamine being characterized as a "selective peripheral inhibitor" in the research?

A2: The research highlights 3,4-Dihydroxybenzyloxyamine as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.